molecular formula C4H6N4OS B181303 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 22278-81-5

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B181303
CAS No.: 22278-81-5
M. Wt: 158.18 g/mol
InChI Key: BRTAAZXLXLRRFH-UHFFFAOYSA-N
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Description

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiourea with methylglyoxal in the presence of a base, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazine derivatives.

    Substitution: Alkylated or acylated triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-mercapto-1,2,4-triazine: Lacks the methyl group at the 6-position.

    6-methyl-1,2,4-triazine-3-thiol: Lacks the amino group at the 4-position.

    1,2,4-triazine-3,5-dithiol: Contains two thiol groups instead of one.

Uniqueness

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino and mercapto groups, as well as the methyl group at the 6-position

Properties

IUPAC Name

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTAAZXLXLRRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361635
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22278-81-5
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the key structural features of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one that make it a versatile building block for synthesizing new compounds?

A1: The structure of this compound presents multiple reactive sites, making it a valuable starting material for various chemical transformations. [, ] The presence of both a mercapto (-SH) group at position 3 and an amino (-NH2) group at position 4 allows for diverse reactions. For instance, the mercapto group can undergo alkylation reactions with allyl bromides, yielding both S- and N-allylated products. [] This versatility in reactivity makes it a promising candidate for developing novel compounds with potential biological activities.

Q2: What types of biological activities have been observed for derivatives of this compound?

A2: Research has shown that some derivatives of this compound exhibit promising antibacterial and antifungal properties. [] While the specific mechanisms of action are not fully elucidated in the provided research, these findings highlight the potential of this compound class for developing novel therapeutic agents. Further investigation into structure-activity relationships could lead to the identification of even more potent and selective derivatives.

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